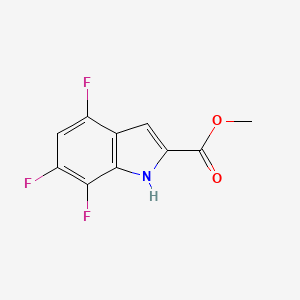
3-Iodo-4'-methyl-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4’-methyl-biphenyl: is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of an iodine atom at the 3-position and a methyl group at the 4’-position on the biphenyl structure makes this compound unique. Biphenyl derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4’-methyl-biphenyl can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst, a boronic acid derivative, and an aryl halide. For 3-Iodo-4’-methyl-biphenyl, the starting materials would be 3-iodobiphenyl and 4’-methylphenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide, under reflux conditions .
Industrial Production Methods: Industrial production of 3-Iodo-4’-methyl-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4’-methyl-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles through reactions such as halogenation, nitration, and sulfonation.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Oxidation and Reduction: The methyl group can be oxidized to form a carboxylic acid or reduced to form an alkane
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Cross-Coupling Reactions: Products include various biphenyl derivatives with different substituents.
Oxidation and Reduction: Products include carboxylic acids and alkanes
Scientific Research Applications
Chemistry: 3-Iodo-4’-methyl-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through cross-coupling reactions .
Biology and Medicine: Biphenyl derivatives, including 3-Iodo-4’-methyl-biphenyl, are studied for their potential biological activities. They are investigated for their antimicrobial, antifungal, and anticancer properties .
Industry: In the materials science field, biphenyl derivatives are used in the production of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Iodo-4’-methyl-biphenyl depends on its application. In cross-coupling reactions, the compound acts as an electrophile, participating in the formation of new carbon-carbon bonds. In biological systems, the exact mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Iodo-biphenyl: Lacks the methyl group at the 4’-position.
4’-Methyl-biphenyl: Lacks the iodine atom at the 3-position.
3-Bromo-4’-methyl-biphenyl: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 3-Iodo-4’-methyl-biphenyl is unique due to the presence of both the iodine atom and the methyl group, which can influence its reactivity and properties. The iodine atom makes it a versatile intermediate for further functionalization, while the methyl group can affect its steric and electronic properties .
Properties
CAS No. |
177490-84-5 |
|---|---|
Molecular Formula |
C13H11I |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
1-iodo-3-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H11I/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,1H3 |
InChI Key |
TWYVUNBZOLMXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trichloroethyl [(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl]carbamate](/img/structure/B12096315.png)
![N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide](/img/structure/B12096320.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)

![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12096349.png)

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)





